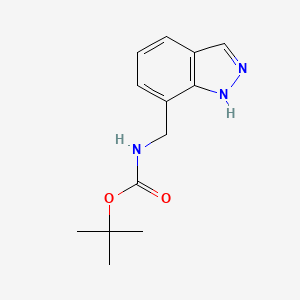

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

説明

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen of a 1H-indazole-7-methylamine scaffold. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The Boc group serves to protect the amine functionality during multi-step synthetic processes, enabling selective reactivity in subsequent transformations. The indazole moiety, a bicyclic aromatic heterocycle, contributes to binding interactions in medicinal chemistry applications due to its hydrogen-bonding capabilities and planar geometry.

特性

分子式 |

C13H17N3O2 |

|---|---|

分子量 |

247.29 g/mol |

IUPAC名 |

tert-butyl N-(1H-indazol-7-ylmethyl)carbamate |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-7-9-5-4-6-10-8-15-16-11(9)10/h4-6,8H,7H2,1-3H3,(H,14,17)(H,15,16) |

InChIキー |

PGRIPIPJDNJRSQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1NN=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate typically involves the reaction of indazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(1H-indazol-7-ylmethyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Comparison of Tert-butyl Carbamate Derivatives

| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate | Not provided | 1H-Indazole | Boc-protected methylamine | Kinase inhibitors, PROTACs |

| tert-butyl (3R,4S)-3-fluoro-4-...* | 1270019-92-5 | Piperidine | Fluoro, methyl | Antiviral agents |

| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1523530-57-5 | Piperidine | Methyl | CNS-targeting therapeutics |

| tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | Not provided | Piperidine | Trifluoromethyl | Metabolic stability enhancement |

Key Differences and Implications

Core Heterocycle :

- The indazole core in Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate provides aromaticity and hydrogen-bonding sites, which are critical for targeting enzymes like kinases . In contrast, piperidine-based derivatives (e.g., CAS 1523530-57-5) offer conformational flexibility and basicity, favoring interactions with G-protein-coupled receptors (GPCRs) or ion channels.

Substituent Effects :

- Fluorine (CAS 1270019-92-5) and trifluoromethyl groups (e.g., trifluoromethyl-piperidine derivative) enhance lipophilicity and metabolic stability, making these compounds suitable for optimizing pharmacokinetic profiles . The indazole derivative lacks such substituents but may exhibit unique electronic effects due to its fused aromatic system.

Boc Protection Utility :

While all listed compounds share the Boc group, the indazole derivative’s methylamine linkage may confer steric hindrance differences compared to piperidine-based analogs, affecting deprotection kinetics during synthesis.

Methodological Considerations in Structural Analysis

The structural elucidation of these compounds relies on crystallographic tools such as SHELX (for refinement) and SIR97 (for direct-methods structure solution) . For example:

生物活性

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse sources.

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- IUPAC Name : Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

- CAS Number : Not specified in the available data.

The biological activity of Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cancer progression.

Anticancer Properties

Recent research has indicated that compounds similar to Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate exhibit significant anticancer properties. For instance, studies on related indazole derivatives have shown promising results against various cancer cell lines:

These findings suggest that Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate may possess similar or enhanced anticancer activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The inhibition of cytokine release highlights its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Preclinical Studies :

A study focusing on indazole derivatives reported that certain compounds could effectively inhibit the proliferation of cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents. -

In Vivo Efficacy :

In animal models, compounds with structural similarities to Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate have shown promising results in reducing tumor growth and inflammation markers. For example, a related compound was effective in reducing inflammatory responses in murine models of autoimmune diseases, suggesting a potential application for Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate in treating systemic lupus erythematosus (SLE) and other autoimmune disorders . -

Mechanistic Insights :

The mechanism by which these compounds exert their effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, inhibition of the NF-kB pathway has been observed, which is known to play a pivotal role in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。